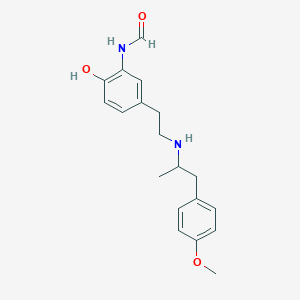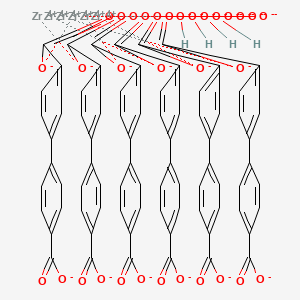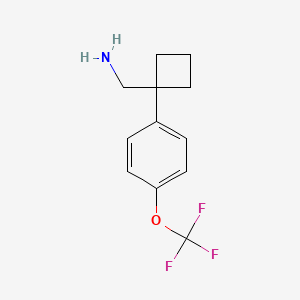
rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis is a cyclopropane derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a chlorine atom, a hydroxymethyl group, and a carboxylate ester group. The stereochemistry of the compound is specified as (1R,2R), indicating the spatial arrangement of the substituents around the cyclopropane ring.
準備方法
The synthesis of rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the cyclopropane intermediate with formaldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.
科学的研究の応用
rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound can be used to investigate the effects of cyclopropane derivatives on biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis exerts its effects depends on its specific interactions with molecular targets. The chlorine atom and hydroxymethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and binding affinity.
類似化合物との比較
Similar compounds to rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis include:
rac-methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
rac-methyl (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylate:
rac-methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride: Features an aminoethyl group, which can introduce different interactions with biological targets.
特性
分子式 |
C6H9ClO3 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC名 |
methyl 1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3H2,1H3 |
InChIキー |
VOSFQWKADOBXJC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)

![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)



